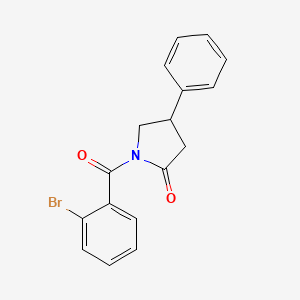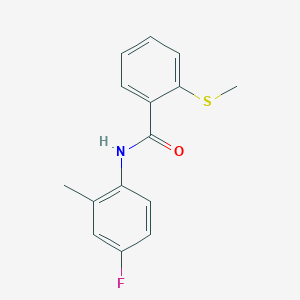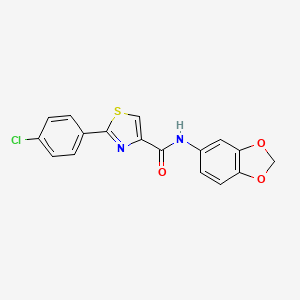
1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one, also known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological research. BBP is a heterocyclic compound that contains a pyrrolidinone ring and a benzoyl group. It has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic properties.
Aplicaciones Científicas De Investigación
1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one has been found to exhibit a range of biological activities, making it a promising compound for scientific research. One of the most significant applications of 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one is in the field of cancer research. Studies have shown that 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and liver cancer cells. 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
In addition to its antitumor activity, 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one has also been found to exhibit anti-inflammatory and analgesic properties. Studies have shown that 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one can reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one has also been found to modulate the activity of neurotransmitters, suggesting that it may have potential applications in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one is not fully understood, but it is thought to involve the modulation of multiple signaling pathways. Studies have shown that 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one can inhibit the activity of enzymes involved in tumor growth and inflammation, such as cyclooxygenase-2 and matrix metalloproteinases. 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one has also been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one has been found to exhibit a range of biochemical and physiological effects, including the inhibition of tumor growth, reduction of inflammation and pain, and modulation of neurotransmitter activity. 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one has also been found to exhibit antioxidant activity, suggesting that it may have potential applications in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one is its relatively simple synthesis method, which makes it easy to obtain in a laboratory setting. 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one has also been found to exhibit potent biological activity at relatively low concentrations, making it a promising compound for further research. However, one of the limitations of 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one. One potential direction is to investigate the mechanisms underlying its antitumor activity and to determine its potential applications in cancer treatment. Another direction is to explore the potential applications of 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one in the treatment of neurological disorders, such as neuropathic pain and epilepsy. Additionally, further research is needed to determine the safety and efficacy of 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one in vivo, as well as its potential for drug development.
Métodos De Síntesis
The synthesis of 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one involves the reaction of 2-bromobenzoyl chloride with 4-phenylpyrrolidin-2-one in the presence of a base. The reaction proceeds through an acylation mechanism, where the benzoyl group is transferred to the pyrrolidinone ring. The resulting product is purified through recrystallization to obtain pure 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one. The synthesis of 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one is relatively simple and can be performed in a laboratory setting.
Propiedades
IUPAC Name |
1-(2-bromobenzoyl)-4-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-15-9-5-4-8-14(15)17(21)19-11-13(10-16(19)20)12-6-2-1-3-7-12/h1-9,13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZPQGXPWAMSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C(=O)C2=CC=CC=C2Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B7456828.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7456833.png)
![ethyl 4-methyl-6-[[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7456835.png)
![N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7456842.png)
![N-(4-ethoxy-3-methoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7456854.png)



![2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7456902.png)



![4-[[2-(4-oxo-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)acetyl]amino]-N-propylbenzamide](/img/structure/B7456922.png)